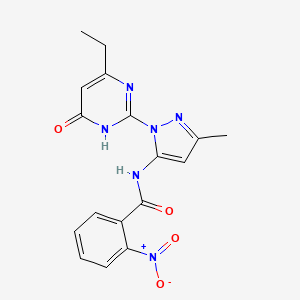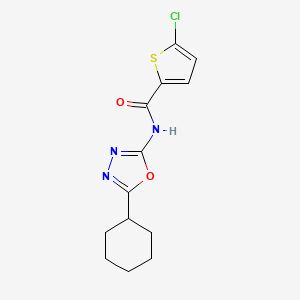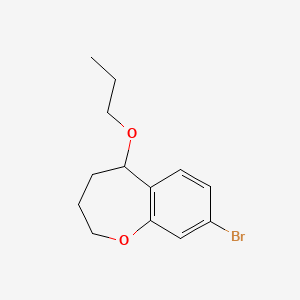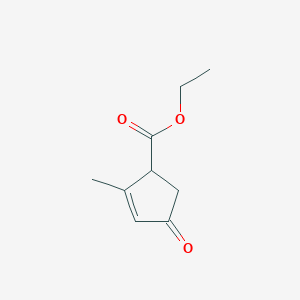
Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate
Vue d'ensemble
Description
Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate, also known as Hagemann’s ester, is an organic compound that was first prepared and described in 1893 by German chemist Carl Hagemann . It is used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids . The compound has a molecular weight of 168.19 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is known that the compound can be prepared from its ethylene glycol acetal . An improved preparation of Hagemann’s ester has been reported .Molecular Structure Analysis
The InChI code for this compound is1S/C9H12O3/c1-3-12-9(11)8-5-7(10)4-6(8)2/h4,8H,3,5H2,1-2H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis
4-Alkyl-3-methylcyclohex-2-enones have been prepared from ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann’s ester) through the alkylation of its ethylene glycol acetal . Various routes to 6-alkyl-3-methylcyclohex-2-enones from Hagemann’s ester have been explored .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . .Applications De Recherche Scientifique
Synthetic Applications
Annulation Reactions : Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate is employed in phosphine-catalyzed [4 + 2] annulation reactions, creating adducts like ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process demonstrates complete regioselectivity and high yields (Zhu, Lan, & Kwon, 2003).
Synthesis of Alkaloids : It's used in the synthesis of Aizoaceae and Amaryllidaceae alkaloids. The compound undergoes arylation with aryllead triacetates, providing intermediates for synthesizing compounds like (±)- o -methyl-joubertiamine, (±)-mesembrine, and (±)-lycoramine (Ackland & Pinhey, 1985).
Novel Synthesis Routes : It's integral in new synthesis routes, such as the creation of (±)-Dihydrorecifeiolide, demonstrating versatility in chemical reactions and transformations (Milenkov & Hesse, 1986).
Structural Analysis
- Crystal Structure Studies : The compound’s derivatives have been studied for their crystal and molecular structures, providing insights into their stability and potential for forming biological interactions (Kaur et al., 2012).
Biochemical Applications
Enzymatic Kinetic Resolution : Used in the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, an intermediate in drug production. This illustrates its role in achieving enantiopurity, a crucial aspect in pharmaceutical synthesis (Kasture et al., 2005).
Pesticide Synthesis : It plays a role in synthesizing novel pesticides, like Chromafenozide, showcasing its application in agricultural chemistry (Shan, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it is harmful . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mécanisme D'action
Target of Action
Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate, also known as Hagemann’s ester , is an organic compound used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids . The primary targets of this compound are therefore the biochemical pathways involved in the synthesis of these natural products.
Mode of Action
It has been reported that 4-alkyl-3-methylcyclohex-2-enones have been prepared from this compound through the alkylation of its ethylene glycol acetal .
Biochemical Pathways
The compound is involved in the synthesis of sterols, trisporic acids, and terpenoids . These natural products play crucial roles in various biological processes. For instance, sterols are essential components of cell membranes, while terpenoids have diverse roles including serving as plant hormones and as precursors to vitamins.
Result of Action
The result of the action of this compound is the synthesis of natural products such as sterols, trisporic acids, and terpenoids . These compounds have various biological effects, depending on their specific structures and the cells in which they are produced.
Propriétés
IUPAC Name |
ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-12-9(11)8-5-7(10)4-6(8)2/h4,8H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOFMYNFIRAGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)C=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2859358.png)
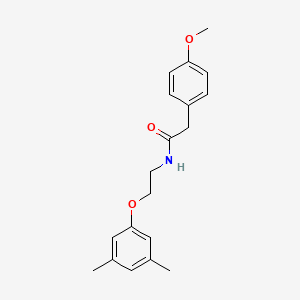

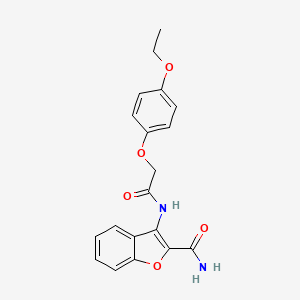
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2859366.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-5-fluoropyrimidine](/img/structure/B2859372.png)
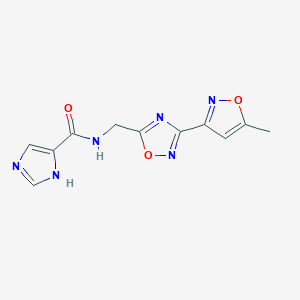
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2859375.png)
